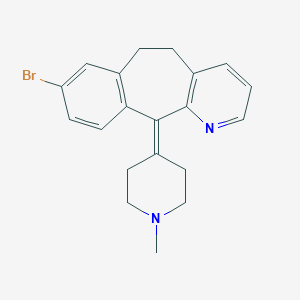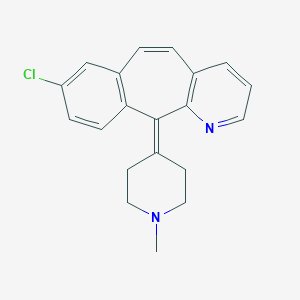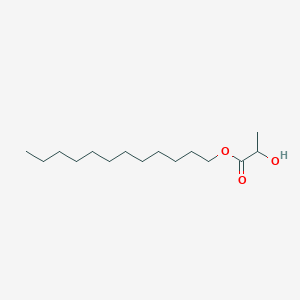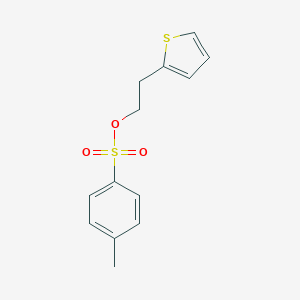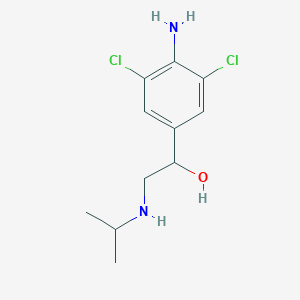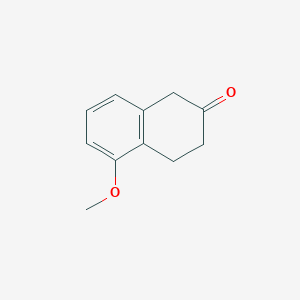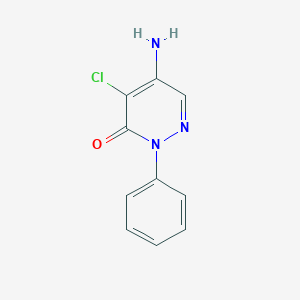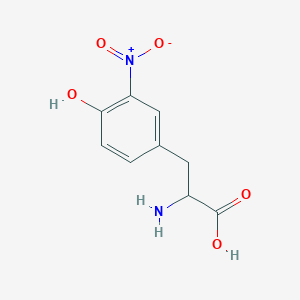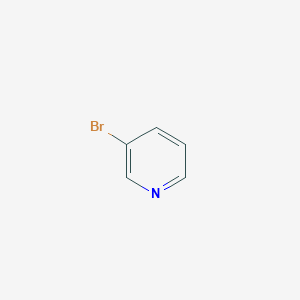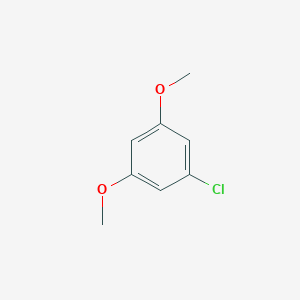
9,11-Dehidro Etil Estradiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
9,11-Dehydro Ethynyl Estradiol (9,11-DEE) is a synthetic steroid hormone derived from estradiol, a naturally occurring hormone in the human body. 9,11-DEE has been used in scientific research for a variety of applications, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
Aplicaciones Científicas De Investigación
Estándares de Referencia Farmacéutica
El 9,11-Dehidro Etil Estradiol se utiliza como estándar de referencia en las pruebas farmacéuticas . Es esencial para garantizar la calidad, la seguridad y la eficacia de los productos medicinales .
Materiales de Referencia de Impurezas
Este compuesto también se utiliza como material de referencia de impurezas . En la fabricación farmacéutica, los materiales de referencia de impurezas son cruciales para identificar y cuantificar las impurezas en las sustancias farmacéuticas y los productos farmacéuticos .
Mejora de la Solubilidad de los Medicamentos
El this compound se ha utilizado en el desarrollo de dispersiones sólidas (DS) para mejorar la solubilidad de los fármacos de baja solubilidad en agua . Esta es una aplicación importante ya que puede mejorar la disolución y la biodisponibilidad oral de tales fármacos .
Estudios de Estabilidad
Se han realizado estudios de estabilidad en this compound . Estos estudios son vitales para comprender la degradación del compuesto en diversas condiciones, lo cual es crucial para el desarrollo de formulaciones farmacéuticas estables .
Inmunoensayo Enzimático
El this compound se ha utilizado en inmunoensayos enzimáticos . Este tipo de ensayo es un método potente que se utiliza en el diagnóstico clínico y la investigación para detectar y cuantificar sustancias como péptidos, proteínas, anticuerpos y hormonas
Mecanismo De Acción
Target of Action
9,11-Dehydro Ethynyl Estradiol is a derivative of Ethinylestradiol (EE), a synthetic estrogen . The primary targets of EE are the estrogen receptors, which are the biological target of estrogens like endogenous estradiol . These receptors play a crucial role in various biological processes, including the regulation of the menstrual cycle and reproductive development.
Mode of Action
EE acts as an agonist of the estrogen receptors . It decreases luteinizing hormone to reduce endometrial vascularization and decreases gonadotrophic hormone to prevent ovulation .
Biochemical Pathways
The interaction of EE with its targets leads to changes in various biochemical pathways. It affects the hypothalamic-pituitary-gonadal axis by inhibiting the secretion of gonadotropin-releasing hormone from the hypothalamus and luteinizing hormone from the pituitary gland . This results in the prevention of ovulation and changes in the endometrium that make it less receptive to implantation.
Pharmacokinetics
The pharmacokinetics of EE, including its bioavailability, metabolism, biological half-life, and other parameters, differ by route of administration . Compared to estradiol, EE is more resistant to metabolism, has greatly improved bioavailability when taken by mouth, and shows relatively increased effects in certain parts of the body like the liver and uterus . These differences make EE more favorable for use in birth control pills than estradiol .
Result of Action
The molecular and cellular effects of EE’s action include changes in gene expression in cells that contain estrogen receptors, leading to alterations in cell function . The general side effects of EE include breast tenderness and enlargement, headache, fluid retention, and nausea among others . In men, EE can additionally cause breast development, feminization in general, hypogonadism, and sexual dysfunction .
Action Environment
The action, efficacy, and stability of EE can be influenced by various environmental factors. For instance, the presence of EE in the aquatic environment has been associated with endocrine-disrupting effects in aquatic organisms . Furthermore, the metabolism and excretion of EE can be affected by individual factors such as age, genetics, and overall health status .
Safety and Hazards
Análisis Bioquímico
Biochemical Properties
9,11-Dehydro Ethynyl Estradiol interacts with various enzymes, proteins, and other biomolecules. It is metabolized primarily by the cytochrome P450 (CYP) isoforms . The CYP isoforms involved in the oxidative metabolism of 9,11-Dehydro Ethynyl Estradiol include CYP1A1, CYP1A2, CYP1B1, CYP3A4, and CYP3A5 . These interactions play a crucial role in the biochemical reactions involving 9,11-Dehydro Ethynyl Estradiol.
Cellular Effects
9,11-Dehydro Ethynyl Estradiol has significant effects on various types of cells and cellular processes. As a derivative of estradiol, it strongly promotes cellular proliferation . It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of 9,11-Dehydro Ethynyl Estradiol involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It is an agonist of the estrogen receptors, the biological target of estrogens like estradiol . It exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The effects of 9,11-Dehydro Ethynyl Estradiol change over time in laboratory settings. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .
Metabolic Pathways
9,11-Dehydro Ethynyl Estradiol is involved in various metabolic pathways. It undergoes extensive oxidative metabolism at various positions catalyzed by enzymes present in liver as well as in extrahepatic estrogen target organs . The enzymes or cofactors it interacts with include various cytochrome P450 (CYP) isoforms .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 9,11-Dehydro Ethynyl Estradiol involves the conversion of estradiol to the target compound via a series of chemical reactions.", "Starting Materials": ["Estradiol", "Ethynyl magnesium bromide", "Sodium hydride", "Acetic anhydride", "Pyridine", "Chloranil"], "Reaction": ["Step 1: Estradiol is reacted with ethynyl magnesium bromide in the presence of sodium hydride to form 17α-ethynyl estradiol.", "Step 2: 17α-ethynyl estradiol is then reacted with acetic anhydride and pyridine to form 17α-ethynyl estradiol acetate.", "Step 3: 17α-ethynyl estradiol acetate is deacetylated by treatment with sodium methoxide to form 17α-ethynyl estradiol.", "Step 4: 17α-ethynyl estradiol is then reacted with chloranil to form 9,11-Dehydro Ethynyl Estradiol."] } | |
Número CAS |
1231-96-5 |
Fórmula molecular |
C20H22O2 |
Peso molecular |
294.4 g/mol |
Nombre IUPAC |
(13S,17R)-17-ethynyl-13-methyl-7,8,12,14,15,16-hexahydro-6H-cyclopenta[a]phenanthrene-3,17-diol |
InChI |
InChI=1S/C20H22O2/c1-3-20(22)11-9-18-17-6-4-13-12-14(21)5-7-15(13)16(17)8-10-19(18,20)2/h1,5,7-8,12,17-18,21-22H,4,6,9-11H2,2H3/t17?,18?,19-,20-/m0/s1 |
Clave InChI |
DUZHXWCAIBMQPI-GUMHCPJTSA-N |
SMILES isomérico |
C[C@]12CC=C3C(C1CC[C@]2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
SMILES canónico |
CC12CC=C3C(C1CCC2(C#C)O)CCC4=C3C=CC(=C4)O |
Pictogramas |
Irritant; Health Hazard; Environmental Hazard |
Sinónimos |
(17α)-19-Norpregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; _x000B_19-Nor-17α-pregna-1,3,5(10),9(11)-tetraen-20-yne-3,17-diol; USP Ethinyl Estradiol Related Compound B; Ethinyl Estradiol Impurity B (EP) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



